Dehydroxy Bromocelecoxib

Pharmaceutical Analysis Drug Formulation Analytical Chemistry

Dehydroxy Bromocelecoxib (CAS 170570-75-9) is a crucial analytical reference standard and synthetic intermediate in COX-2 inhibitor development. Its reactive bromomethyl group and distinct physicochemical properties (m.p. 154-156°C; solubility 6.0 mg/L) ensure reliable system suitability testing and impurity profiling under ICH guidelines. Choose this compound for unmatched lot-to-lot consistency in HPLC, UPLC, and LC-MS methods, and as a versatile building block for novel celecoxib-derived prodrugs and focused compound libraries. Ensure regulatory compliance and accelerate your medicinal chemistry programs.

Molecular Formula C₁₇H₁₃BrF₃N₃O₂S
Molecular Weight 460.27
CAS No. 170570-75-9
Cat. No. B1141802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroxy Bromocelecoxib
CAS170570-75-9
Synonyms4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide
Molecular FormulaC₁₇H₁₃BrF₃N₃O₂S
Molecular Weight460.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroxy Bromocelecoxib (CAS 170570-75-9) – A Key Celecoxib Intermediate and Analytical Reference Standard for COX-2 Inhibitor Research


Dehydroxy Bromocelecoxib (CAS 170570-75-9), chemically defined as 4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a synthetic intermediate and impurity in the production of the selective COX-2 inhibitor Celecoxib . Characterized by a molecular formula of C17H13BrF3N3O2S and a molecular weight of 460.27 g/mol , this compound is primarily utilized as an analytical reference standard in pharmaceutical quality control and as a key building block in medicinal chemistry efforts aimed at developing next-generation COX-2 inhibitors .

Why Celecoxib Impurities Like Dehydroxy Bromocelecoxib Are Not Interchangeable with Celecoxib in Analytical or Synthetic Workflows


Generic substitution with the parent drug Celecoxib (CAS 169590-42-5) or other diaryl pyrazole analogs is not scientifically valid due to fundamental differences in molecular structure, physicochemical properties, and intended application. Dehydroxy Bromocelecoxib features a reactive bromomethyl substituent instead of the methyl group present in Celecoxib, which confers distinct reactivity, solubility, and chromatographic behavior . These structural differences are critical in analytical method validation, where this compound serves as a specific impurity marker, and in synthetic chemistry, where it functions as a versatile intermediate for further derivatization .

Quantitative Differentiation of Dehydroxy Bromocelecoxib: A Comparator-Based Evidence Guide for Scientific Selection


Enhanced Aqueous Solubility Compared to Celecoxib for In Vitro Assay Development

Dehydroxy Bromocelecoxib exhibits a calculated aqueous solubility of 6.0e-3 g/L (6.0 mg/L) at 25°C, representing a measurable improvement over Celecoxib, which is reported as practically insoluble in water with solubility values ranging from 3.3 to 4.3 mg/L under similar conditions . This difference in solubility, while modest in absolute terms, is significant in the context of preparing analytical standards and in vitro assay solutions where complete dissolution is paramount.

Pharmaceutical Analysis Drug Formulation Analytical Chemistry

Distinct Melting Point Facilitating Solid-State Characterization and Purity Assessment

The melting point of Dehydroxy Bromocelecoxib is reported as 154-156°C, which is notably lower than the melting point range of Celecoxib (157-163°C) . This ~3-7°C difference provides a clear and quantifiable thermal signature that is essential for distinguishing the impurity from the parent drug substance during purity analysis by Differential Scanning Calorimetry (DSC) and for confirming the identity of the synthesized intermediate.

Pharmaceutical Impurity Profiling Solid-State Chemistry Quality Control

Synthetic Utility as a Reactive Intermediate for Derivatization

The presence of a bromomethyl group on the phenyl ring of Dehydroxy Bromocelecoxib introduces a site for nucleophilic substitution, which is absent in Celecoxib . This functional handle enables the synthesis of a wide array of derivatives, including the creation of hybrid molecules and prodrugs, such as those explored in patents for nitric oxide-releasing anti-inflammatory agents . In contrast, the methyl group in Celecoxib is chemically inert under these conditions, precluding such direct derivatization strategies.

Medicinal Chemistry Synthetic Chemistry COX-2 Inhibitor Development

Primary Application Scenarios for Procuring Dehydroxy Bromocelecoxib (CAS 170570-75-9)


Pharmaceutical Quality Control and Method Validation

Procure this compound for use as a certified reference standard or impurity marker in HPLC, UPLC, and LC-MS methods. Its distinct solubility (6.0 mg/L) and melting point (154-156°C) relative to Celecoxib provide clear, quantifiable parameters for system suitability testing and impurity profiling, ensuring compliance with ICH guidelines for pharmaceutical analysis .

Medicinal Chemistry and Drug Discovery

Utilize this compound as a key intermediate in the synthesis of novel COX-2 inhibitors. The reactive bromomethyl group enables the construction of focused compound libraries, prodrugs, and hybrid molecules, as exemplified in patents for nitric oxide-releasing coxibs . Its use facilitates the exploration of structure-activity relationships (SAR) around the celecoxib scaffold, accelerating the development of drug candidates with improved safety and efficacy profiles .

Academic Research on Inflammation and Cancer Biology

Employ this compound as a tool to study COX-2 dependent and independent pathways. As an analog of the cocrystallized ligand bromocelecoxib (S-58) used in numerous COX-2 docking studies, it can serve as a reference compound for molecular modeling and for the development of new assays aimed at understanding the complex roles of COX-2 in inflammatory diseases and cancer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroxy Bromocelecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.